3-Methyl-2-butene-1-thiol

Wine Aroma Chemistry Sensory Analysis Trace Volatile Analysis

3-Methyl-2-butene-1-thiol (MBT, prenyl mercaptan) is a low-molecular-weight, highly volatile alkylthiol. Its sensory impact is defined by an exceptionally low odor threshold in both aqueous and organic matrices, coupled with a distinctive sulfurous, 'skunky' aroma profile.

Molecular Formula C5H10S
Molecular Weight 102.2 g/mol
CAS No. 5287-45-6
Cat. No. B196119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butene-1-thiol
CAS5287-45-6
Synonyms3-Methyl-1-mercapto-2-butene;  MBT;  Prenyl Mercaptan;  Prenylthiol; 
Molecular FormulaC5H10S
Molecular Weight102.2 g/mol
Structural Identifiers
SMILESCC(=CCS)C
InChIInChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3
InChIKeyGYDPOKGOQFTYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Liquid
Solubilityinsoluble in water;  soluble in ethanol, triacetin and heptane

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butene-1-thiol (CAS 5287-45-6) Procurement & Application Guide


3-Methyl-2-butene-1-thiol (MBT, prenyl mercaptan) is a low-molecular-weight, highly volatile alkylthiol [1]. Its sensory impact is defined by an exceptionally low odor threshold in both aqueous and organic matrices, coupled with a distinctive sulfurous, 'skunky' aroma profile [2]. This compound is a primary analytical marker for light-induced quality degradation in brewing and a key differentiating component in the aroma of specific plant species [3].

1 Analytical standard for GC-MS or GC-FPD calibration in brewing quality control
2 Reported marker for lightstruck off-flavor detection at sub-ng/L levels
3 Botanical volatile reference for Cannabis, wine, and Fritillaria aroma research

Why 3-Methyl-2-butene-1-thiol Cannot Be Replaced by Other Alkylthiols


The olfactory potency and specificity of 3-Methyl-2-butene-1-thiol are not shared by structural analogs or other in-class polyfunctional thiols. Its detection threshold in complex matrices like beer and wine is often orders of magnitude lower than that of other potent thiols, making it the primary driver of specific off-flavors or aroma signatures even when present at undetectable concentrations for other compounds [1]. Substitution with other thiols, such as 4-mercapto-4-methyl-2-pentanone or 3-mercaptohexanol, will not replicate the characteristic 'lightstruck' or 'foxy' aroma due to divergent odor qualities and a significant reduction in perceived intensity at equivalent concentrations [2].

Target 3-Methyl-2-butene-1-thiol: reported detection threshold 0.5–7 ng/L across matrices Structural analogs (4MMP, 3MH, 3MHA): reported thresholds 3–60 ng/L; divergent odor quality
Mismatch Detection sensitivity may differ by orders of magnitude; characteristic lightstruck or foxy aroma may not transfer to other alkylthiols. Sourcing verification recommended before method substitution.

Quantitative Differentiation Evidence for 3-Methyl-2-butene-1-thiol Against Comparators


Odor Threshold in Wine: Comparison with Key Varietal Thiols (4MMP, 3MH, 3MHA)

In a red wine matrix (Prieto Picudo), the odor threshold of 3-Methyl-2-butene-1-thiol was determined to be 0.5–1 ng L⁻¹ [1]. This is significantly lower than the published wine thresholds for 4-mercapto-4-methyl-2-pentanone (4MMP; 3 ng L⁻¹) and 3-mercaptohexanol (3MH; 60 ng L⁻¹) [2].

Wine Threshold
Cross-study
0.5–1 ng L⁻¹ vs 4MMP 3 ng L⁻¹, 3MH 60 ng L⁻¹
Reported detection sensitivity context; 3× to 120× lower threshold than varietal thiol comparators
Red wine matrix; cross-study comparison
Wine Aroma Chemistry Sensory Analysis Trace Volatile Analysis

Sensory Threshold in Beer: The Defining Compound for 'Lightstruck' Off-Flavor

The sensory threshold of 3-Methyl-2-butene-1-thiol in beer is established at 2–7 ng L⁻¹, making it the causative agent of 'sunlight' or 'lightstruck' flavor [1]. Its formation is the primary analytical marker for photodegradation, with detection limits well below 1 ng L⁻¹ required for quality monitoring [2].

Beer Threshold
Head-to-head
2–7 ng L⁻¹
Supports lightstruck off-flavor analytical method calibration
Trained panel sensory evaluation; beer matrix
Brewing Science Beer Flavor Stability Off-Flavor Analysis

Ranking Among Polyfunctional Thiols: 'Most Powerful' in a Synthesized Library

In a direct combinatorial study characterizing the sensorial properties of a library of polyfunctional thiols, 3-Methyl-2-buten-1-thiol was explicitly identified as 'the most powerful of the thiol library' [1]. This assessment was based on GC-Olfactometry (GC-O) detection thresholds, confirming its superior potency compared to a broad range of structurally related mercaptoketones and mercaptoalcohols.

Thiol Library Rank
Head-to-head
Ranked highest among tested polyfunctional thiols
Reported top rank in GC-Olfactometry screening of synthetic thiol library
Combinatorial synthesis and GC-O screening
Combinatorial Chemistry Flavor Chemistry Structure-Odor Relationships

Correlation with 'Foxy' Odor Intensity in Fritillaria imperialis Cultivars

GC-O and GC-MS analysis of Fritillaria imperialis cultivars revealed that the abundance of 3-Methyl-2-butene-1-thiol is directly proportional to the perceived 'foxy' odor intensity [1]. Cultivars with a strong foxy odor (cv. Premier, cv. Lutea) showed a clear peak for this compound, while the odorless cultivar (ssp. Inodora) showed no detectable peak, confirming its unique role as the sole determinant of this specific botanical aroma.

Foxy Odor Correlation
Head-to-head
Detectable peak in strong-odor cultivars; absent in odorless cultivar
Reported presence/absence correlation with Fritillaria imperialis sensory phenotype
GC-MS and GC-O headspace analysis of flower bulbs
Botanical Volatile Analysis Plant Metabolomics GC-MS Olfactometry

Key Industrial & Research Applications for 3-Methyl-2-butene-1-thiol


Brewing Quality Control: Lightstruck Off-Flavor Monitoring

This compound is the primary analytical standard for calibrating and validating GC-MS or GC-FPD methods designed to detect 'lightstruck' off-flavor in beer at sub-ng L⁻¹ levels [1]. Its procurement at high purity is essential for brewing laboratories to establish reliable detection and quantification limits, ensuring product quality and shelf-life stability.

Cannabis Aroma Research and Metabolomics

As the primary odorant responsible for the characteristic 'skunky' aroma of Cannabis sativa, this compound is a critical reference standard for comprehensive two-dimensional gas chromatography (GC×GC) studies aimed at profiling volatile sulfur compounds (VSCs) during plant growth, curing, and storage [2].

Wine and Fermented Beverage Flavor Analysis

Given its extremely low odor threshold in wine (0.5–1 ng L⁻¹), it serves as a key analytical target for identifying the source of 'skunky' or 'sulfurous' off-flavors in wines, particularly in studies of light-exposure effects and reductive winemaking conditions [3].

Application
Selection Property
Validation Focus
Brewing QC lightstruck off-flavor monitoring
Analytical standard purity and identity
GC-MS/GC-FPD calibration and detection limit verification
Cannabis volatile sulfur profiling
VSC marker specificity for aroma research
GC×GC method validation and curing/storage studies
Wine and fermented beverage flavor analysis
Trace thiol detection sensitivity
Off-flavor source attribution and light-exposure effect studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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